Davy Reagent methyl

Vue d'ensemble

Description

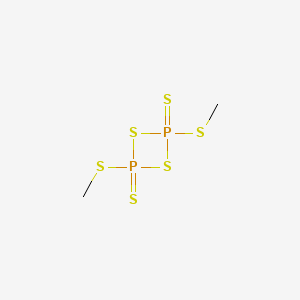

Davy Reagent methyl, also known as 2,4-Bis(methylthio)-1,3,2,4-dithiadiphosphetane-2,4-disulfide or DR-Me, is a technical grade chemical with an empirical formula of C2H6P2S6 . It is primarily used as a reagent for the convenient dithiation of carboxylic acids to methyl dithioesters .

Molecular Structure Analysis

The molecular structure of Davy Reagent methyl is represented by the SMILES string CSP1(=S)SP(=S)(SC)S1 . This indicates that the molecule consists of carbon ©, sulfur (S), phosphorus (P), and hydrogen (H) atoms arranged in a specific configuration.

Chemical Reactions Analysis

Davy Reagent methyl is used as a reagent for the convenient dithiation of carboxylic acids to methyl dithioesters . This suggests that it participates in chemical reactions involving the transformation of carboxylic acids.

Physical And Chemical Properties Analysis

Davy Reagent methyl has a molecular weight of 284.41 . Its physical and chemical properties would be determined by its molecular structure and the nature of its constituent atoms.

Applications De Recherche Scientifique

Crystal Structure Analysis

"Davy Reagent Methyl" has been utilized in crystal structure analysis. The crystal structure of 2,4-bis(ethylthio)-2,4-dithioxo-1,3,2,4-dithiadiphosphetane, which is derived from the hexathiometadiphosphate anion with covalently bonded methyl groups, was examined. This research highlights the molecular structure and ligand positioning relative to the P2S2-ring, offering insights into chemical bonding and molecular configuration (Kaiser, Menzel, Brockner, & Ystenes, 1993).

Chemistry and Discoveries of Sir Humphry Davy

The works of Sir Humphry Davy, a pioneering chemist, are relevant in understanding the broader context of Davy Reagent Methyl. Davy's discoveries in electrochemistry and elements like sodium and potassium, along with his invention of the Davy lamp, mark significant advancements in chemistry. His experimental approach and scientific methods provide foundational knowledge for understanding chemicals and reagents (H. Davy, J. Davy, & Knight, 2010).

Conformation Analysis

Investigations into the conformation of Davy Reagent Methyl through crystal structure determination, vibrational analysis, and quantum mechanical calculations offer in-depth understanding of the molecule's structure. The study focuses on the unique “trans-closed” configuration of the methyl groups, contributing to the field of molecular chemistry (Menzel, Kaiser, Brockner, & Ystenes, 1994).

Chemical Reactions

Davy Reagent Methyl plays a significant role in chemical reactions such as thionation and chlorination of polyfluorinated α-keto esters. This research highlights its regioselective reactivity and the accompanying reduction and thiomethylation processes, which are crucial for understanding complex chemical reactions (Pashkevich, Saloutin, & Bobrov, 1988).

Electrochemical Applications

The use of Davy Reagent Methyl in electrochemical applications, specifically in the reduction of methyl nitroalkanedithioates, showcases its potential in the field of electrochemistry. This study contributes to understanding the electrochemical behavior of certain chemical compounds (Wollny & Voß, 1992).

Safety and Hazards

According to the safety data sheet, Davy Reagent methyl can cause skin irritation, allergic skin reactions, and serious eye irritation. It is also toxic to aquatic life with long-lasting effects . Therefore, appropriate safety measures should be taken when handling this chemical.

Relevant Papers

There are several papers related to the use of Davy Reagent methyl in chemical reactions . These papers could provide more detailed information on the properties and applications of this chemical.

Mécanisme D'action

Target of Action

Davy Reagent methyl, also known as 2,4-Bis(methylthio)-1,3,2,4-dithiadiphosphetane-2,4-disulfide , primarily targets carboxylic acids . Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). They play a crucial role in the production of a wide range of products, from pharmaceuticals to polymers .

Mode of Action

Davy Reagent methyl interacts with its targets (carboxylic acids) through a process known as dithiation . In this process, Davy Reagent methyl acts as a proton donor, making it useful in organic synthesis . It can catalyze the formation of complex molecules . Specifically, it is used to convert carboxylic acids into methyl dithioesters .

Biochemical Pathways

The biochemical pathway affected by Davy Reagent methyl is the conversion of carboxylic acids to methyl dithioesters . This conversion is part of a broader set of reactions in organic synthesis, where precise control over methylation is required . The downstream effects include the selective methylation of specific functional groups within a molecule without affecting other reactive sites .

Result of Action

The molecular effect of Davy Reagent methyl’s action is the formation of methyl dithioesters from carboxylic acids . This transformation is valuable in organic synthesis, enabling the creation of a variety of complex molecules .

Action Environment

The action, efficacy, and stability of Davy Reagent methyl can be influenced by various environmental factors. For instance, temperature can affect the rate of the dithiation process . Moreover, the presence of other substances can also impact the reaction. Therefore, precise control over the reaction environment is crucial for the effective use of Davy Reagent methyl .

Propriétés

IUPAC Name |

2,4-bis(methylsulfanyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6P2S6/c1-7-3(5)9-4(6,8-2)10-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEQWZXDRGOGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSP1(=S)SP(=S)(S1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6P2S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403902 | |

| Record name | Davy Reagent methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82737-61-9 | |

| Record name | Davy Reagent methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural insights can be gained from the research on Davy Reagent Methyl and its application in thionation reactions?

A1: Davy Reagent Methyl, a thionating agent, plays a crucial role in transforming peptide backbones. The research highlights its use in thionating RA-VII, a cyclic hexapeptide with antitumor properties []. This process led to the creation of novel thionopeptides with varying positions of the thioamide bond (Ψ(CS-NH)). X-ray crystallography of [Tyr-3-Ψ(CH2NH)-Ala-4]RA-VII, a derivative generated through reduction of the thionopeptide [Tyr-3-Ψ(CS-NH)-Ala-4]RA-VII with nickel borohydride, revealed a conformational change within the 18-membered ring moiety compared to the parent peptide and other thionopeptides. This conformational difference helps explain the altered biological activity observed in the reduced peptide [].

Q2: How does the structure of thionopeptides, generated using Davy Reagent Methyl, influence their biological activity?

A2: The research demonstrates that introducing a thioamide bond (Ψ(CS-NH)) into the cyclic hexapeptide RA-VII through thionation with Davy Reagent Methyl significantly impacts its conformation and, consequently, its biological activity []. While the specific biological activity is not detailed in the provided abstracts, the study highlights that reducing the thioamide bond in [Tyr-3-Ψ(CS-NH)-Ala-4]RA-VII to a methylene amine bond (Ψ(CH2NH)) leads to a change in the molecule's overall shape, particularly within the 18-membered ring []. This conformational change results in a loss of activity compared to the original RA-VII peptide and its thionated counterparts [], suggesting that the thioamide bond and its specific position within the peptide sequence are crucial for maintaining the active conformation necessary for biological activity. This finding underscores the importance of structural considerations when designing and synthesizing peptide analogs with desired biological properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)

![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/no-structure.png)